1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)urea
Beschreibung
Eigenschaften
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4/c1-26-16-8-7-15(10-17(16)27-2)23-11-14(9-18(23)24)22-19(25)21-13-5-3-12(20)4-6-13/h3-8,10,14H,9,11H2,1-2H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBYFBSHRGNEII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)urea is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies, supported by various research findings.
The compound's molecular characteristics are critical for understanding its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O4 |
| Molecular Weight | 368.43 g/mol |
| LogP | 2.3307 |
| Polar Surface Area | 55.982 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)urea typically involves several key steps:
- Formation of the Pyrrolidinone Core : This is achieved through cyclization reactions involving suitable amines and carbonyl compounds.
- Introduction of the Dimethoxyphenyl Group : A nucleophilic substitution reaction with halogenated precursors introduces this group.
- Urea Formation : The final step involves reacting the intermediate with an isocyanate or carbamate to form the urea moiety.
Antiproliferative Effects
Research has indicated that compounds similar to 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)urea exhibit significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values for several related compounds:
| Compound Name | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (7u) | A549 | 2.39 ± 0.10 |
| HCT-116 | 3.90 ± 0.33 | |
| Sorafenib | A549 | 2.12 ± 0.18 |
| HCT-116 | 2.25 ± 0.71 |
These results indicate that the target compound demonstrates comparable potency to established anticancer agents like Sorafenib, suggesting its potential as a lead compound for further development.
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors associated with cancer proliferation pathways. For instance, studies have shown that urea derivatives can inhibit BRAF, a key protein in the MAPK signaling pathway often implicated in cancer progression.
Case Studies
Case Study: Anticancer Activity in Preclinical Models
In a study evaluating the antiproliferative activity of various urea derivatives, it was found that compounds similar to our target exhibited significant growth inhibition in multiple cancer cell lines, including lung (A549) and colorectal (HCT-116) cancers . The study utilized MTT assays to determine cell viability and establish IC50 values.
Case Study: Structure-Activity Relationship Analysis
A comprehensive SAR analysis revealed that modifications on the pyridine ring significantly influenced biological activity. Substituents at specific positions were linked to enhanced binding affinity for target proteins involved in tumor growth regulation.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Molecular Variations
The compound belongs to a family of urea derivatives with pyrrolidinone cores. Three structurally related analogues are discussed below, with key differences in substituents, linkers, and molecular weights:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|---|
| Target Compound | 891115-56-3 | C₁₉H₂₀FN₃O₄ | 373.4 | Direct urea linkage to pyrrolidinone; 3,4-dimethoxyphenyl and 4-fluorophenyl substituents |
| 1-(3,4-Dimethoxyphenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea | 954636-74-9 | C₂₀H₂₂FN₃O₄ | 387.4 | Methylene (-CH₂-) linker between urea and pyrrolidinone; identical substituents |
| 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea | 954696-99-2 | C₁₉H₁₇F₄N₃O₂ | 395.3 | Trifluoromethyl (-CF₃) substituent on phenyl; methylene linker |
| 1-(3,4-Dimethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | 1008033-10-0 | C₁₈H₂₅N₃O₄ | 385.4 | 3-methoxyphenyl instead of 4-fluorophenyl; no methylene linker |
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3,4-dimethoxyphenyl group enhances electron density, while the 4-fluorophenyl group introduces moderate electron withdrawal. In contrast, the trifluoromethyl group in CAS 954696-99-2 exerts stronger electron-withdrawing effects, likely reducing basicity and altering solubility .
- Linker Flexibility : The methylene linker in CAS 954636-74-9 increases conformational flexibility compared to the direct urea linkage in the target compound. This may influence binding affinities in biological systems .
- Molecular Weight and Lipophilicity: The trifluoromethyl-substituted analogue (395.3 g/mol) has the highest molecular weight, while the target compound (373.4 g/mol) is lighter.
Pharmacophore Comparison
All compounds share a urea-pyrrolidinone pharmacophore, critical for hydrogen bonding and target engagement. Variations include:
- Aromatic Substitutions : The 4-fluorophenyl group in the target compound may favor π-π stacking interactions, whereas the 3-methoxyphenyl group in CAS 1008033-10-0 could alter steric interactions .
- Linker Impact : The methylene linker in CAS 954636-74-9 may reduce steric hindrance, facilitating binding to deeper protein pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
